![molecular formula C18H25N5O4 B2500635 Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate CAS No. 915926-73-7](/img/structure/B2500635.png)
Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazol ino[1,2-h]purin-3-yl]propanoate
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Description
The compound "Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate" is a complex molecule that appears to be related to a class of compounds that interact with biological systems, particularly those involving imidazole and purine moieties. These compounds are often studied for their potential as inhibitors or modulators of various biological pathways.
Synthesis Analysis
The synthesis of related imidazole and purine derivatives has been described in the literature. For instance, the synthesis of imidazole methyl 3-(4-(aryl-2-ylamino)phenyl)propanoates has been reported to show potent inhibitory activity in a CYP26A1 microsomal assay . Another related synthesis involves 3-(Imidazol-1-yl)propane-1,2-diol, which can be obtained through various synthetic pathways, including the reaction of glycidol with imidazole . These methods could potentially be adapted or provide insight into the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as IR, NMR, and X-ray crystallography. For example, the structural properties of 5-Benzyl-4-[3-(1H-imidazol-1-yl)propyl]-2H-1,2,4-triazol-3(4H)-ones have been described, and their structures were confirmed through spectroscopic methods and X-ray crystallography . These techniques are crucial for confirming the structure of the compound .
Chemical Reactions Analysis
The reactivity of imidazole and purine derivatives can be complex. For instance, the addition and cyclization reactions of certain furanones with hydrochloric acid, halogens, and methyl propiolate have been studied, leading to various heterocyclic compounds . Understanding the reactivity of the functional groups present in "Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate" is essential for predicting its behavior in chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole and purine derivatives can be influenced by their structure. For example, the introduction of an ethyl group in the imidazoline ring of certain compounds was found to significantly increase affinity for human A3 adenosine receptors . The physical properties such as solubility, stability, and reactivity can be crucial for the application of these compounds in a biological context.
Scientific Research Applications
Antioxidant and Anti-inflammatory Properties
A study by Кorobko, Hadjipavlou-Litina, & Logoyda (2018) investigated the antioxidant and anti-inflammatory properties of new derivatives of 1,3-dimethylxanthine, which is structurally related to Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate. These compounds exhibited significant antioxidant activity and were effective in inhibiting lipid peroxidation (Кorobko et al., 2018).
Synthesis and Structural Studies
The synthesis and structure of imidazolium derivatives, which are closely related to the chemical structure , have been extensively studied. Kuhn, Al Sheikh, & Steimann (2003) focused on the synthesis and crystal structure of zwitterionic imidazolium dioxanides, providing insights into the structural characteristics of similar compounds (Kuhn et al., 2003).
Biological Activity
Research by Sharma, Sharma, & Rane (2004) on 2-hydroxy-6-methyl-7-(arylamino)-1,7-dihydropurin-8-ones, which are structurally related, revealed antimicrobial activities against both Gram-positive and Gram-negative bacteria. This suggests potential biological activities for the compound (Sharma et al., 2004).
Inhibitory Activities
Leonard & Carraway (1966) explored the synthesis of derivatives that include structural elements similar to Methyl 3-[1,6,7-trimethyl-8-(methylpropyl)-2,4-dioxo-1,3,5-trihydro-4-imidazolino[1,2-h]purin-3-yl]propanoate. These derivatives were used in the preparation of nucleosides, indicating potential applications in biochemistry and pharmaceuticals (Leonard & Carraway, 1966).
properties
IUPAC Name |
methyl 3-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O4/c1-7-10(2)22-11(3)12(4)23-14-15(19-17(22)23)20(5)18(26)21(16(14)25)9-8-13(24)27-6/h10H,7-9H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZSVOBLMHCQQFR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C(=C(N2C1=NC3=C2C(=O)N(C(=O)N3C)CCC(=O)OC)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(6-butan-2-yl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)propanoate |
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